Benzyl thioacetimidate hydrochloride

Description

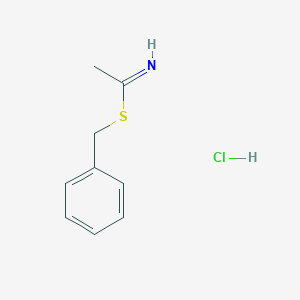

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl ethanimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS.ClH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6,10H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQWHRFBVPDPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)SCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504823 | |

| Record name | Benzyl ethanimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32894-07-8 | |

| Record name | Benzyl ethanimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobenzylacetimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl thioacetimidate hydrochloride synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanism of Benzyl Thioacetimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of amidines and other nitrogen-containing heterocycles.[1][2] Its synthesis is a cornerstone reaction that provides access to a versatile building block for drug discovery and development. This guide provides an in-depth exploration of the core synthesis mechanism, moving beyond a simple recitation of steps to explain the underlying chemical principles and causality behind the experimental protocol. We will dissect the reaction pathway, present a validated experimental workflow, and offer insights grounded in established chemical literature to ensure both scientific integrity and practical applicability for researchers in the field.

Mechanistic Rationale: An Analogue of the Pinner Reaction

The formation of imidates and their thio-analogues is classically associated with the Pinner reaction. The traditional Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, commonly known as a Pinner salt.[3][4][5]

The core principle of the Pinner reaction involves the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), to form a highly electrophilic nitrilium ion.[6][7] This reactive intermediate is then readily attacked by a nucleophile like an alcohol.

However, the direct synthesis of S-benzyl thioacetimidate hydrochloride is more efficiently achieved not from a nitrile and a thiol, but through the direct S-alkylation of a thioamide—in this case, thioacetamide. This pathway is mechanistically straightforward and offers high yields of the desired thioimidate salt. Thioamides are well-established as key intermediates for synthesizing various heterocycles and for late-stage functionalization in complex molecules like peptides.[8]

The Core Synthesis Pathway: S-Alkylation of Thioacetamide

The most direct and widely accepted mechanism for synthesizing this compound involves the nucleophilic attack of thioacetamide on an electrophilic benzyl source, such as benzyl chloride or benzyl bromide.

Mechanism Breakdown:

-

Nucleophilic Attack: The thioacetamide molecule, while existing predominantly in its thione tautomeric form, possesses a highly nucleophilic sulfur atom. This soft nucleophile readily attacks the electrophilic benzylic carbon of benzyl chloride in a classic SN2 substitution reaction.

-

Formation of the Thioimidate Salt: This nucleophilic substitution results in the formation of a covalent bond between the sulfur and the benzyl group. The resulting product is the S-benzyl thioacetimidate salt, with the chloride ion as the counter-ion.[9] The presence of hydrochloric acid ensures the imine nitrogen is protonated, yielding the stable hydrochloride salt.

The overall transformation can be visualized as follows:

Caption: S-Alkylation mechanism for Benzyl Thioacetimidate HCl synthesis.

Physicochemical Data & Properties

A summary of the key physical and chemical properties for this compound is provided for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NS · HCl | [10] |

| Molecular Weight | 201.72 g/mol | [10][11] |

| Appearance | Yellowish Crystalline Solid | [12][13] |

| Melting Point | 157-161 °C (lit.) | [10][12][13] |

| CAS Number | 32894-07-8 | [10][11] |

Experimental Protocol: A Self-Validating Workflow

This protocol describes a robust method for the synthesis of this compound. The causality for each step is explained to provide a deeper understanding of the process. Anhydrous conditions are crucial to prevent hydrolysis of the imidate product back to an amide.[14]

Reagents & Equipment:

-

Thioacetamide

-

Benzyl chloride

-

Anhydrous acetone (or other suitable polar aprotic solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Workflow Diagram:

Caption: Experimental workflow for the synthesis of Benzyl Thioacetimidate HCl.

Step-by-Step Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thioacetamide (1.0 eq).

-

Dissolution: Add anhydrous acetone to the flask (approx. 5-10 mL per gram of thioacetamide) and stir until the solid is fully dissolved.

-

Rationale: Acetone serves as a polar aprotic solvent, which is ideal for SN2 reactions as it can solvate the cation but does not strongly solvate the nucleophile, leaving it more reactive.

-

-

Addition of Electrophile: Slowly add benzyl chloride (1.0 eq) to the stirring solution at room temperature. The reaction is often exothermic; an ice bath can be used for cooling if the addition is done on a larger scale.

-

Reaction: Allow the mixture to stir at room temperature. Gentle heating to reflux can be applied to increase the reaction rate. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Rationale: Heating provides the necessary activation energy to overcome the energy barrier of the reaction, ensuring a reasonable reaction time.

-

-

Product Precipitation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30-60 minutes. The product, being a salt, is typically insoluble in acetone, especially at lower temperatures, and will precipitate out.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold diethyl ether to remove any non-polar impurities and unreacted benzyl chloride.

-

Rationale: Diethyl ether is a non-polar solvent in which the ionic product is insoluble, making it an excellent choice for washing away organic, non-ionic impurities.

-

-

Drying: Dry the purified solid under vacuum to obtain this compound as a yellowish crystalline solid.[12][13]

Trustworthiness and Validation

The integrity of the synthesized product should be confirmed using standard analytical techniques.

-

Melting Point: The melting point should be sharp and within the literature range of 157-161 °C.[10] A broad or depressed melting point indicates impurities.

-

Spectroscopy (FTIR): The IR spectrum should show a characteristic C=N stretch, typically observed in the range of 1650–1689 cm⁻¹.[15]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to confirm the structure, showing characteristic peaks for the benzyl protons, the methyl group, and the carbons of the final structure.

By following this detailed guide, researchers can reliably synthesize this compound and understand the critical mechanistic and practical considerations that ensure a successful outcome.

References

-

Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [8]

-

Pinner Reaction. NROChemistry. [6]

-

Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. [1]

-

Thioimidates as Versatile Building Blocks: Synthesis and Their Applications. ResearchGate. [2]

-

This compound. PubChem, National Institutes of Health. [11]

-

Imidoyl chloride. Wikipedia. [15]

-

Pinner Reaction. YouTube. [3]

-

Schliemann, C., & Schmidt, B. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [7]

-

Pinner reaction. Wikipedia. [4]

-

Pinner Reaction. J&K Scientific. [14]

-

Pinner Reaction. SynArchive. [5]

-

This compound, 96%. Sigma-Aldrich. [10]

-

This compound CAS#: 32894-07-8. ChemicalBook. [12]

-

This compound. ChemicalBook. [13]

-

Pilane, M. et al. (2012). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkat USA. [9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Benzyl thioacetimidate 96 32894-07-8 [sigmaaldrich.com]

- 11. This compound | C9H12ClNS | CID 12626231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 32894-07-8 [m.chemicalbook.com]

- 13. This compound | 32894-07-8 [chemicalbook.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Imidoyl chloride - Wikipedia [en.wikipedia.org]

physical and chemical properties of Benzyl thioacetimidate hydrochloride

An In-depth Technical Guide to Benzyl Thioacetimidate Hydrochloride

Introduction

This compound, also known by its IUPAC name benzyl ethanimidothioate hydrochloride, is a sulfur-containing organic compound belonging to the class of thioimidate salts. While not a widely commercialized chemical, it represents an important structural motif in organic synthesis. As a hydrochloride salt, the compound exhibits increased stability and crystallinity compared to its free base form, making it more amenable to storage and handling.

This guide serves as a technical resource for researchers and professionals in drug development and chemical synthesis. It provides a comprehensive overview of the known , alongside field-proven insights into its synthesis, reactivity, and analytical characterization. The methodologies and claims presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of fundamental physicochemical properties are critical for the effective use of any chemical reagent. The key identifiers and properties for this compound are summarized below.

Chemical Identifiers

A consistent set of identifiers ensures unambiguous communication and information retrieval for this compound.

| Identifier | Value | Reference |

| CAS Number | 32894-07-8 | [1] |

| Molecular Formula | C₉H₁₂ClNS | [1] |

| Molecular Weight | 201.72 g/mol | [1] |

| IUPAC Name | benzyl ethanimidothioate;hydrochloride | [1] |

| Synonyms | S-Benzylthioacetimidate hydrochloride, Thiobenzylacetimidate hydrochloride | [1] |

| InChI Key | OVQWHRFBVPDPCD-UHFFFAOYSA-N | [1] |

| SMILES | CC(=N)SCC1=CC=CC=C1.Cl | [1] |

Physicochemical Properties

The physical state and solubility dictate the compound's handling, storage, and application in reaction systems.

| Property | Value | Reference |

| Appearance | Yellowish Crystalline Solid | [2] |

| Melting Point | 157-161 °C (literature) | [2][3] |

| Solubility | Soluble in Dimethylformamide (DMF) and Methanol. | [2] |

| Purity | Typically available at ≥96% | [4][5] |

Chemical Structure and Spectroscopic Analysis

The structure of this compound defines its reactivity. The molecule consists of an ethanimidothioate core where the sulfur atom is S-alkylated with a benzyl group. The nitrogen of the imine is protonated and forms a salt with a chloride counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation and confirmation.[6] While a specific public spectrum for this compound is not available, the expected signals can be predicted based on its structure.

-

¹H NMR:

-

Aromatic Protons (C₆H₅): A multiplet signal is expected in the range of δ 7.2-7.5 ppm, integrating to 5 protons.

-

Benzylic Protons (S-CH₂): A singlet is expected around δ 4.0-4.5 ppm, integrating to 2 protons.

-

Methyl Protons (CH₃): A singlet would appear in the upfield region, likely around δ 2.0-2.5 ppm, integrating to 3 protons.

-

Amine Protons (N⁺H₂): A broad singlet may be observed, the chemical shift of which is highly dependent on the solvent and concentration, potentially appearing downfield (e.g., δ 9.0-11.0 ppm).

-

-

¹³C NMR:

-

Aromatic Carbons: Signals for the six carbons of the benzene ring would be expected between δ 125-140 ppm.

-

Imine Carbon (C=N): The carbon of the thioimidate group is expected to be significantly downfield, likely in the δ 160-175 ppm range.

-

Benzylic Carbon (S-CH₂): A signal around δ 35-45 ppm is expected.

-

Methyl Carbon (CH₃): An upfield signal around δ 15-25 ppm would correspond to the methyl group.

-

Infrared (IR) and Raman Spectroscopy

Spectroscopic data from IR and Raman analyses are available in public databases such as PubChem.[1] Key expected vibrational modes include:

-

C=N Stretch: A strong absorption band around 1650-1680 cm⁻¹.

-

N-H Bending/Stretching: Broad bands associated with the ammonium salt.

-

C-S Stretch: Weaker bands in the fingerprint region (600-800 cm⁻¹).

-

Aromatic C-H and C=C Stretches: Characteristic signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Synthesis and Mechanism

The proposed synthesis involves bubbling anhydrous hydrogen chloride gas through a solution of acetonitrile and benzyl mercaptan in an anhydrous solvent.

Experimental Protocol (Proposed)

This protocol is based on the principles of the Pinner reaction and should be performed by trained personnel in a well-ventilated fume hood.

-

Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet (e.g., filled with CaCl₂).

-

Reagents: Charge the flask with anhydrous diethyl ether. Add equimolar amounts of acetonitrile and benzyl mercaptan (phenylmethanethiol).[9] Cool the flask to 0 °C in an ice bath.

-

Reaction: Slowly bubble dry hydrogen chloride gas through the stirred solution. A white or yellowish precipitate (the Pinner salt) should begin to form.

-

Causality: HCl protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the sulfur of the benzyl mercaptan. The hydrochloride salt of the product is generally insoluble in diethyl ether, facilitating its isolation via precipitation.

-

-

Isolation: Once the reaction is complete (monitored by the cessation of precipitation or by TLC), stop the HCl gas flow. Allow the mixture to stand at 0 °C for an additional hour to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Self-Validation: Washing with cold, anhydrous ether ensures that the desired salt product, which is insoluble, is cleaned of soluble starting materials without being lost or hydrolyzed.

-

-

Drying: Dry the crystalline product under vacuum in a desiccator over a suitable drying agent (e.g., P₂O₅) to yield the final this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the thioimidate functional group and its protonated state.

-

Hydrolysis: This is the most significant reaction. In the presence of water, especially under acidic conditions, the thioimidate can hydrolyze. The likely product of this hydrolysis is the corresponding thioester (S-benzyl thioacetate) and ammonium chloride.[11][12] The rate of hydrolysis is dependent on pH and the concentration of water.[11][13]

-

Mechanistic Insight: The protonated imine carbon is highly electrophilic and susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate can then collapse, eliminating ammonia to form the thioester.

-

-

Stability: The compound is relatively stable as a dry, crystalline solid. However, it should be protected from moisture to prevent hydrolysis. In solution, particularly in protic or aqueous solvents, its stability is limited. Strong acids can accelerate hydrolysis.[12]

-

Basification: Treatment with a non-aqueous base (e.g., triethylamine in an organic solvent) will deprotonate the nitrogen to yield the free base, S-benzyl thioacetimidate. The free base is less stable than the hydrochloride salt and may be prone to rearrangement or decomposition.

Analytical Workflow for Quality Control

Confirming the identity and purity of this compound is essential before its use. A standard analytical workflow would involve spectroscopic confirmation and chromatographic purity assessment.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this polar, salt-like compound. A method analogous to that used for similar compounds can be employed.[14]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended.

-

Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.

-

Rationale: The acidic modifier ensures the analyte remains in its protonated form, leading to sharp, symmetrical peaks.

-

-

Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm, where the benzyl chromophore absorbs strongly.

-

Sample Preparation: Dissolve the sample accurately in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

-

Validation: The peak corresponding to this compound should be identified (e.g., by mass spectrometry or by running a reference standard). Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

-

Hazard Identification: The primary GHS classification indicates that it causes serious eye damage (H318) .[4][5] It is an irritant and should be handled with appropriate personal protective equipment.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.

-

Skin Protection: A lab coat should be worn to prevent skin contact.

-

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Prevent contact with eyes, skin, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a specialized organic salt with well-defined physical properties and predictable chemical reactivity. Its synthesis, while not explicitly documented, can be reliably achieved through a thio-Pinner reaction under anhydrous conditions. The primary chemical characteristic is its susceptibility to hydrolysis, a factor that must be managed during its synthesis, storage, and use. With a clear understanding of its properties and adherence to stringent safety and handling protocols, this compound can serve as a valuable intermediate for synthetic chemists in research and development.

References

-

MDPI. (n.d.). Hydrolysis of Glycosyl Thioimidates by Glycoside Hydrolase Requires Remote Activation for Efficient Activity. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrolysis of thioimidate esters. II. Evidence for the formation of three species of the tetrahedral intermediate. Retrieved from [Link]

-

National Institutes of Health. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Hydrolysis of thioimidate esters. Tetrahedral intermediates and general acid catalysis. Retrieved from [Link]

-

ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

National Institutes of Health. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Functionalized Thioimidates from Thioamides and Arylboronic Acids via Copper-Catalyzed Cross-Coupling Reaction at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]

-

University of Reading. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

-

ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzyl (S)-1-(ethoxycarbonylamino-imino-methyl)-piperidin-3-ylmethylcarbamate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl mercaptan. Retrieved from [Link]

-

National Institutes of Health. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Retrieved from [Link]

-

SIELC Technologies. (2018). Carbamimidothioic acid, phenylmethyl ester, monohydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Preparation process of D-phenylglycine methyl ester hydrochloride crystals.

-

MDPI. (n.d.). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Retrieved from [Link]

Sources

- 1. This compound | C9H12ClNS | CID 12626231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 32894-07-8 [m.chemicalbook.com]

- 3. This compound | 32894-07-8 [chemicalbook.com]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. H51844.14 [thermofisher.com]

- 6. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Carbamimidothioic acid, phenylmethyl ester, monohydrochloride | SIELC Technologies [sielc.com]

Navigating Chemical Identities: A Critical Discrepancy in CAS Number 32894-07-8

A significant discrepancy has been identified between the requested topic of inquiry, 3-O-Propyl-d-glucopyranose, and the chemical entity officially assigned to CAS number 32894-07-8. Our comprehensive search of chemical databases and supplier information confirms that CAS number 32894-07-8 is unequivocally linked to Benzyl ethanimidothioate hydrochloride (also known as Benzyl thioacetimidate hydrochloride).[1][2][3][4][5][6]

These two compounds, a glucose derivative and a sulfur-containing aromatic compound, represent fundamentally different chemical classes with distinct properties and applications. To provide an accurate and relevant in-depth technical guide as requested, it is imperative to first resolve this ambiguity.

Benzyl ethanimidothioate hydrochloride , the compound corresponding to the provided CAS number, is a thioimidate salt. In contrast, 3-O-Propyl-d-glucopyranose is a carbohydrate, a derivative of glucose. The research, applications, and safety considerations for these two substances would be entirely separate.

Given your interest in a technical guide for researchers, scientists, and drug development professionals, it is crucial that the correct compound is the subject of the report. Therefore, we kindly request your clarification on which of the following compounds is your intended topic of interest:

-

3-O-Propyl-d-glucopyranose : A carbohydrate derivative, which would align with research in areas such as glycobiology, metabolic studies, or as a building block in pharmaceutical synthesis.

-

Benzyl ethanimidothioate hydrochloride (CAS 32894-07-8) : A thioimidate compound, likely used as a reagent or intermediate in organic synthesis.

Once the correct chemical entity is confirmed, we can proceed with generating the comprehensive technical guide as per your detailed specifications. Your feedback is essential to ensure the scientific integrity and utility of the final document.

Sources

An In-depth Technical Guide to the Structural Characterization of Benzyl Thioacetimidate Hydrochloride

Introduction: The Role and Relevance of Benzyl Thioacetimidate Hydrochloride

This compound (C₉H₁₂ClNS) is a member of the thioimidate salt family, a class of compounds that serve as versatile and highly reactive intermediates in modern organic synthesis.[1] With a molecular weight of 201.72 g/mol , this compound, also known as S-benzylthioacetimidate hydrochloride, is particularly valuable as a stable precursor for the synthesis of amidines and thioamides.[1][2] These destination molecules are prevalent scaffolds in numerous biologically active compounds, making the reliable synthesis and rigorous characterization of their precursors a critical step in pharmaceutical research and drug development.[3][4]

The structural integrity of a synthetic intermediate directly dictates the outcome of subsequent chemical transformations and the purity of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not merely a quality control measure but a foundational necessity. This guide provides a comprehensive overview of the essential techniques for the synthesis and complete structural elucidation of this compound, grounded in the principles of spectroscopic and crystallographic analysis. We will explore not just the "how" but the "why" behind each method, offering a framework for robust, self-validating characterization.

Synthesis: The Pinner Reaction as a Gateway to Thioimidates

The most direct and classical route to this compound is a variation of the Pinner reaction.[5][6] This acid-catalyzed reaction involves the nucleophilic attack of a thiol (benzyl mercaptan) on a nitrile (acetonitrile) in the presence of anhydrous hydrogen chloride.

Causality of Experimental Choices: The Pinner reaction mechanism begins with the protonation of the nitrile nitrogen by the strong acid (HCl), forming a highly electrophilic nitrilium ion.[7][8] This activation is crucial for the subsequent nucleophilic attack by the weakly nucleophilic sulfur atom of the benzyl mercaptan. The entire process must be conducted under strictly anhydrous conditions. The presence of water would lead to competitive hydrolysis of the nitrilium ion or the final product, yielding an ester or amide, thereby compromising the yield and purity of the desired thioimidate salt.[6] Furthermore, low-temperature control is critical because thioimidate hydrochlorides are thermodynamically unstable and can rearrange to the corresponding N-acyl amide at elevated temperatures.[5][6]

Experimental Protocol: Synthesis

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with CaCl₂). Maintain an inert atmosphere using dry nitrogen gas.

-

Reagents: To the flask, add anhydrous diethyl ether as the solvent, followed by equimolar amounts of acetonitrile and benzyl mercaptan.

-

Reaction: Cool the stirred mixture to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the solution. The reaction is exothermic; maintain the temperature below 5°C.

-

Precipitation: The product, this compound, will precipitate out of the solution as a white solid. Continue bubbling HCl for 1-2 hours or until precipitation is complete.

-

Isolation: Collect the solid product by vacuum filtration. Wash the crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum in a desiccator over P₂O₅ to yield the final, pure compound. The melting point should be in the range of 157-161 °C.

Spectroscopic Characterization: A Triad of Techniques

Spectroscopy provides an detailed view of the molecule's structure, confirming the presence of key functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 10-20 mg of the dried this compound.[9]

-

Solubilization: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the salt and has exchangeable proton signals that do not interfere with key regions.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.[10] Standard pulse programs are used, with a sufficient number of scans for ¹³C NMR (~1024-4096) to achieve a good signal-to-noise ratio.[9]

Data Interpretation: The combination of chemical shifts, signal integrations, and coupling patterns allows for the unambiguous assignment of every proton and carbon in the structure. This data serves as a definitive fingerprint of the molecule.

| ¹H NMR Data (Predicted in DMSO-d₆, 400 MHz) | ¹³C NMR Data (Predicted in DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~11.5 - 10.5 | Broad Singlet |

| ~7.40 - 7.25 | Multiplet |

| ~4.30 | Singlet |

| ~2.50 | Singlet |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.

Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder.

-

Pellet Pressing: Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[11]

Data Interpretation: The presence of characteristic absorption bands confirms the successful formation of the thioimidate hydrochloride salt and the absence of starting materials.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (from NH₂⁺) | 3200 - 3000 (Broad) | Confirms the presence of the hydrochloride salt. |

| Aromatic C-H Stretch | 3100 - 3000 | Indicates the benzyl group. |

| Aliphatic C-H Stretch | 2950 - 2850 | Indicates the CH₂ and CH₃ groups. |

| C=N Stretch (Imidate) | 1680 - 1650 | Crucial peak confirming thioimidate formation. |

| Aromatic C=C Bending | 1600, 1495, 1450 | Aromatic ring fingerprint. |

| C-S Stretch | 750 - 650 | Indicates the carbon-sulfur bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which corroborates the molecular formula and structural components. For a salt like this, electrospray ionization (ESI) is the preferred method.

Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the solution into an ESI-MS instrument. Acquire the spectrum in positive ion mode.

Data Interpretation: The primary goal is to observe the molecular ion corresponding to the protonated free base.

-

Parent Ion: The expected mass-to-charge ratio (m/z) would be for the free base [C₉H₁₁NS + H]⁺, which is approximately 178.07.

-

Key Fragments: The fragmentation pattern provides further structural proof. A dominant peak at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺, is a classic indicator of a benzyl group. Another significant fragment could arise from the loss of the benzyl group.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction (SCXRD) offers unambiguous, three-dimensional structural proof.[12][13] This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice.

Workflow for SCXRD Analysis: The process is a specialized endeavor requiring careful execution from crystal growth to data refinement.

Data Interpretation: A successful SCXRD experiment yields a crystallographic information file (CIF) containing atomic coordinates. From this, precise geometric data can be extracted, confirming the connectivity and stereochemistry of this compound.

| Structural Parameter | Expected Value (Å or °) | Significance |

| C=N Bond Length | ~1.28 Å | Shorter than a C-N single bond (~1.47 Å), confirming double bond character. |

| C-S Bond Length | ~1.75 Å | Typical for a single bond between sp² carbon and sulfur. |

| C-N Bond Angle (at imine C) | ~120° | Consistent with sp² hybridization. |

| Intermolecular Interactions | Variable | Reveals hydrogen bonding between the NH₂⁺ group and the Cl⁻ counter-ion, stabilizing the crystal lattice. |

Conclusion: A Self-Validating Approach

The structural characterization of this compound is a process of building a cohesive and self-validating body of evidence. The synthesis via the Pinner reaction provides the material, which is then interrogated by a suite of analytical techniques. FTIR confirms the presence of the correct functional groups, MS validates the molecular weight and key structural motifs, and NMR provides a detailed atomic-level map of the molecule's framework. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. Each technique corroborates the findings of the others, providing researchers and drug development professionals with the high degree of confidence required to advance this versatile intermediate into complex synthetic pathways.

References

-

Title: Pinner reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A Lewis acid-promoted Pinner reaction Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Pinner Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Pinner Reaction Source: YouTube (NRO Chemistry) URL: [Link]

-

Title: Supporting Information (NMR Spectroscopy) Source: Bruker URL: [Link]

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Supporting Information (NMR Data Example) Source: Wiley VCH URL: [Link]

-

Title: X-ray Crystallography Source: CCDC URL: [Link]

-

Title: X-ray crystallography - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS Source: ResearchGate URL: [Link]

-

Title: Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation Source: MDPI URL: [Link]

-

Title: this compound, 1 X 5 g Source: Alkali Scientific URL: [Link]

-

Title: FTIR spectra of the PI films Source: ResearchGate URL: [Link]

-

Title: Benzyl 2,2,2-trichloroacetimidate Source: NIST WebBook URL: [Link]

-

Title: (E)-N-Benzyl-N-methyl-thioacetamide - 13C NMR Source: SpectraBase URL: [Link]

-

Title: Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Using X-ray Diffraction Techniques for Biomimetic Drug Development Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: X-ray Crystallography Source: Chemistry LibreTexts URL: [Link]

-

Title: Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents Source: Scientific Reports (Nature) URL: [Link]

-

Title: Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Application of FT-IR spectroscopy and chemometric technique for identification Source: National Institutes of Health (Frontiers) URL: [Link]

-

Title: Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin Source: PubMed Central, National Institutes of Health URL: [Link]

- Title: Synthesis method of N-benzylacetamidine hydrochloride Source: Google Patents URL

-

Title: The Utility of Benzyl Chloride: Key Industrial Insights Source: Prakash Chemicals International URL: [Link]

-

Title: MEDICAL REVIEW(S) - accessdata.fda.gov Source: FDA URL: [Link]

Sources

- 1. This compound | C9H12ClNS | CID 12626231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Utility of Benzyl Chloride: Key Industrial Insights [pciplindia.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Genesis and Evolution of Thioimidates: A Technical Guide for the Modern Chemist

Abstract

This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of thioimidate compounds. Tailored for researchers, scientists, and professionals in drug development, this document navigates the rich history of these versatile molecules, from their conceptual origins rooted in the classical Pinner reaction to their contemporary applications in complex organic synthesis and medicinal chemistry. We will delve into the fundamental principles governing their formation, their key physicochemical properties, and provide detailed, field-proven methodologies for their synthesis and manipulation. This guide aims to serve as an authoritative resource, bridging historical context with modern synthetic utility and empowering researchers to leverage the unique reactivity of thioimidates in their scientific endeavors.

A Historical Perspective: From Imidates to Their Thionated Counterparts

The story of thioimidates is intrinsically linked to the discovery of their oxygen-containing precursors, the imidates. In 1877, Adolf Pinner reported the acid-catalyzed reaction of a nitrile with an alcohol to generate an imino ester salt, now famously known as a "Pinner salt."[1][2] This seminal discovery, the Pinner reaction, laid the foundational chemical principles for the subsequent development of thioimidate chemistry.[3][4] The Pinner reaction demonstrated the susceptibility of the nitrile carbon to nucleophilic attack under acidic conditions, forming a reactive intermediate that could be further manipulated.

It was a logical extension of this chemistry to explore the reaction of Pinner salts with sulfur nucleophiles. Indeed, the reaction of these imidate salts with hydrogen sulfide was found to produce thionoesters, showcasing the versatility of the Pinner intermediate.[3][5] While a definitive "discovery" of the first isolated thioimidate is not as clearly demarcated as the Pinner reaction itself, the groundwork laid by Pinner and his contemporaries in the late 19th century undoubtedly paved the way for their synthesis and characterization. The classical approach to thioimidates emerged from the S-alkylation of pre-formed thioamides, a straightforward and robust method that remains in use today.

The 20th century saw the gradual expansion of synthetic methodologies and a growing appreciation for the unique reactivity of the thioimidate functional group. However, it has been in the more recent past that the full potential of thioimidates has been realized, particularly in the context of peptide synthesis and as versatile synthons for heterocyclic chemistry.

The Thioimidate Core: Physicochemical and Spectroscopic Properties

Thioimidates, with the general structure R-C(=NR')-SR'', possess a unique electronic profile that dictates their reactivity. The presence of the imine nitrogen and the sulfur atom imparts a distinct set of properties compared to their amide and thioamide analogues.

Stability and Reactivity:

Thioimidates are generally more stable than their corresponding imidates but are susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of thioesters.[5] Their basicity is noteworthy; the imine nitrogen is more basic than the nitrogen in a thioamide, leading to ready protonation under acidic conditions.[6] This protonation activates the imidate carbon towards nucleophilic attack, a key aspect of their synthetic utility. While stable under many standard organic reaction conditions, their stability can be influenced by the nature of the substituents on the carbon, nitrogen, and sulfur atoms.

Spectroscopic Characterization:

The characterization of thioimidates relies on standard spectroscopic techniques. The following table summarizes typical spectroscopic data for this class of compounds.

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Notes |

| ¹H NMR | Protons α to the sulfur (S-CH ₃, S-CH ₂R) | δ 2.0 - 3.0 ppm | The chemical shift is influenced by the electronic nature of the rest of the molecule. |

| Protons on the nitrogen substituent (N-R') | Varies widely | Dependent on the nature of the R' group. | |

| ¹³C NMR | Imidate carbon (C =N) | δ 160 - 180 ppm | This is a characteristic downfield shift. |

| Carbon attached to sulfur (S-C ) | δ 10 - 40 ppm | For S-alkyl groups. | |

| IR Spectroscopy | C=N stretching vibration | 1620 - 1680 cm⁻¹ | This absorption is a key diagnostic feature.[7] |

| C-S stretching vibration | 600 - 800 cm⁻¹ | Often weak and can be difficult to assign definitively. | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Readily observed | Fragmentation patterns are dependent on the specific substituents. |

Synthetic Avenues to Thioimidates: A Methodological Overview

The synthesis of thioimidates can be broadly categorized into two primary strategies: the modification of existing sulfur-containing functional groups and the construction of the thioimidate moiety from non-sulfur precursors.

From Thioamides: The Classical S-Alkylation Approach

The most direct and widely employed method for the synthesis of S-alkyl thioimidates is the alkylation of a corresponding thioamide. This reaction proceeds via the nucleophilic attack of the sulfur atom of the thioamide on an alkyl halide or other suitable electrophile.

Caption: S-Alkylation of a thioamide to form a thioimidate.

This method is generally high-yielding and tolerates a wide variety of functional groups. The choice of base is crucial and is typically a non-nucleophilic base such as a tertiary amine (e.g., triethylamine, diisopropylethylamine) or a carbonate base.

-

To a solution of N-phenylbenzothioamide (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile (0.2 M) is added a non-nucleophilic base, for example, diisopropylethylamine (1.5 eq).

-

The solution is stirred at room temperature, and methyl iodide (1.2 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure S-methyl-N-phenylbenzothioimidate.

From Nitriles: The Thio-Pinner Reaction

Evoking the spirit of the original Pinner reaction, thioimidates can be synthesized from nitriles and thiols under acidic conditions. This "thio-Pinner" reaction involves the activation of the nitrile by a strong acid, followed by nucleophilic attack of the thiol.

Caption: Simplified mechanism of the Thio-Pinner reaction.

Modern Synthetic Developments: Cross-Coupling Reactions

Recent advances in organometallic chemistry have opened new avenues for the synthesis of thioimidates, particularly S-aryl thioimidates. Copper-catalyzed cross-coupling reactions of thioamides with arylboronic acids have emerged as a powerful and versatile method.[8] This approach offers mild reaction conditions and a broad substrate scope, allowing for the synthesis of a diverse range of functionalized S-aryl thioimidates.[9]

The Synthetic Utility of Thioimidates: A Versatile Intermediate

The true value of thioimidates in organic synthesis lies in their ability to serve as versatile intermediates for the construction of other important functional groups and heterocyclic systems.

A Cornerstone in Peptide Chemistry: The Thioimidate as a Protecting Group

One of the most significant applications of thioimidates is in the field of peptide chemistry. Thioamides, when incorporated into peptides, are prone to epimerization at the α-carbon under the basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS).[10] The conversion of the thioamide to a thioimidate by S-alkylation effectively protects the stereocenter from racemization.[6]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. jk-sci.com [jk-sci.com]

- 5. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Transition metal-free, chemoselective arylation of thioamides yielding aryl thioimidates or N-aryl thioamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Theoretical Stability of Benzyl Thioacetimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl thioacetimidate hydrochloride is a sulfur-containing organic compound with potential applications in pharmaceutical development.[1][2][3][4][5][6][7] The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Understanding the degradation pathways and kinetics of this compound is paramount for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the stability of this molecule, with a focus on predicting and characterizing its degradation.

Chemical Profile of this compound

| Property | Value | Source |

| Chemical Name | Benzyl ethanimidothioate hydrochloride | [8] |

| CAS Number | 32894-07-8 | [4][5][6][7] |

| Molecular Formula | C₉H₁₂ClNS | [8] |

| Molecular Weight | 201.72 g/mol | [7][8] |

| Physical Form | Solid | [7] |

| Melting Point | 157-161 °C | [7] |

Theoretical Approaches to Stability Assessment

Computational chemistry offers powerful tools to predict and understand the stability of drug molecules at an atomic level. These methods can provide insights into reaction mechanisms and kinetics, guiding experimental studies and formulation development.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure and energetics of molecules.[9][10] For this compound, DFT can be employed to:

-

Determine Molecular Properties: Calculate optimized molecular geometry, charge distribution, and vibrational frequencies to understand the molecule's intrinsic properties.

-

Predict Reaction Energetics: Calculate the reaction energies and activation barriers for potential degradation pathways, such as hydrolysis and oxidation. This allows for the identification of the most likely degradation routes.

-

Analyze Bond Strengths: Evaluate the strength of key chemical bonds, such as the C-S and S-N bonds, to predict their susceptibility to cleavage under stress conditions.

-

Model Protonation States: Investigate the stability of different protonated forms of the thioimidate group, which can influence its reactivity.[11]

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into how the molecule interacts with its environment. For this compound, MD simulations can be used to:

-

Study Solvation Effects: Simulate the behavior of the molecule in different solvents (e.g., water, ethanol) to understand how the solvent influences its conformation and stability.[12][13]

-

Investigate Drug-Excipient Interactions: Model the interactions between the drug molecule and various pharmaceutical excipients to predict potential incompatibilities that could lead to degradation.[9][14][15][16]

-

Simulate Degradation Processes: In conjunction with quantum mechanics (QM/MM methods), simulate the dynamic process of chemical reactions, such as hydrolysis, to visualize the reaction pathway and identify key intermediates.[7]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolysis

The thioimidate functional group is susceptible to hydrolysis, which is a common degradation pathway for many pharmaceuticals.[17] The hydrolysis of a thioimidate can lead to the formation of a thioester, which can be further hydrolyzed to a carboxylic acid and a thiol.[18][19]

The likely hydrolysis degradation pathway for this compound could involve the nucleophilic attack of water on the carbon of the C=N bond, leading to the cleavage of the S-N bond and the formation of benzyl thioacetate and ammonia. Further hydrolysis of benzyl thioacetate would yield acetic acid and benzyl mercaptan (thiophenol).

Key Degradation Products to Monitor:

-

Benzyl thioacetate

-

Acetic acid

-

Benzyl mercaptan (Thiophenol)

Oxidation

The sulfur atom in the thioimidate group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. Oxidizing agents such as hydrogen peroxide are commonly used in forced degradation studies.[24] The presence of a sulfur atom in many FDA-approved drugs highlights the importance of understanding its oxidative stability.[15][16][25]

Photodegradation

Exposure to light can induce photochemical reactions, leading to the degradation of the molecule. The aromatic benzyl group in this compound may absorb UV light, potentially leading to radical-mediated degradation pathways.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. The melting point of this compound is in the range of 157-161 °C, and significant degradation may occur at temperatures approaching this range.[7]

Experimental Approaches for Stability Assessment

Experimental studies are essential to validate the theoretical predictions and to fully characterize the stability of this compound. Forced degradation studies are a key component of this experimental evaluation.[20][26]

Forced Degradation Studies

Forced degradation studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability conditions to generate degradation products.[26] Typical stress conditions include:

-

Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Stress: Heating the solid drug substance at a high temperature.

-

Photostability: Exposing the drug substance to UV and visible light.

Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[17][18][27]

Protocol for Development of a Stability-Indicating HPLC Method:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic solvent are optimized to achieve good separation between the parent drug and its degradation products.

-

Forced Degradation Sample Analysis: The stressed samples are analyzed using the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak and from each other.

-

Method Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the parent drug in the presence of its degradants.

Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug product. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry can be used to separate the degradation products and to obtain their molecular weights and fragmentation patterns, which aids in their structural elucidation.[23]

-

NMR Spectroscopy: NMR spectroscopy provides detailed structural information about the degradation products. 1H and 13C NMR are commonly used to determine the connectivity of atoms in the molecule.[22]

Strategies for Stabilization

Based on the predicted and observed degradation pathways, several strategies can be employed to enhance the stability of this compound in a pharmaceutical formulation:[3]

-

pH Control: Since hydrolysis is a likely degradation pathway, controlling the pH of the formulation using appropriate buffer systems can significantly improve stability.

-

Protection from Light: If the molecule is found to be photolabile, packaging the drug product in light-resistant containers is essential.

-

Inclusion of Antioxidants: If oxidation is a significant degradation pathway, the addition of antioxidants to the formulation can help to mitigate this.

-

Solid-State Formulation: Formulating the drug as a solid dosage form can reduce the mobility of molecules and slow down degradation reactions compared to liquid formulations.

-

Excipient Compatibility: Careful selection of excipients is crucial to avoid any incompatibilities that could accelerate drug degradation.[9][15][28]

Conclusion

A thorough understanding of the stability of this compound is essential for its successful development as a pharmaceutical agent. A combination of theoretical and experimental approaches provides a powerful strategy for predicting, identifying, and quantifying degradation products, as well as for developing stable formulations. While specific experimental data on this molecule is limited in the public domain, the principles and methodologies outlined in this guide, based on the chemistry of related compounds, provide a robust framework for its stability assessment.

References

-

Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]

-

Benzylamine. In Wikipedia. [Link]

-

Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]

-

Schematic degradation pathway of benzylamine as described in literature... ResearchGate. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

Forced degradation study of thiocolchicoside: characterization of its degradation products. Semantic Scholar. [Link]

-

Full article: How do we address neglected sulfur pharmacophores in drug discovery? Taylor & Francis Online. [Link]

-

A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation. [Link]

-

Molecular Dynamics Simulation of Benzenethiolate and Benzyl Mercaptide on Au(111). Seoul National University. [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. SciSpace. [Link]

-

Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. National Institutes of Health. [Link]

-

The importance of sulfur-containing motifs in drug design and discovery. ResearchGate. [Link]

-

Protonation of 5-Methylhydantoin and Its Thio Derivatives in the Gas Phase: A Theoretical Study. ResearchGate. [Link]

-

How to prevent hydrolysis in a drug. Quora. [Link]

-

Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. JETIR. [Link]

-

Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. PubMed. [Link]

-

Pharmacoinformatics in Drug-Excipient Interactions. PubMed. [Link]

-

This compound | C9H12ClNS | CID 12626231. PubChem. [Link]

-

Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Semantic Scholar. [Link]

-

Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]

-

Quantum chemical investigations of reaction mechanism. ResearchGate. [Link]

-

(PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]

-

Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Society for Redox Biology and Medicine. [Link]

-

Managing Excipient Interactions. Pharmaceutical Technology. [Link]

-

Molecular dynamics of a vanadate-dipeptide complex in aqueous solution. PubMed. [Link]

-

Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

-

Polarizable molecular dynamics simulations of aqueous dipeptides. PubMed. [Link]

-

Understanding API-Excipient Interactions in Pharmaceutical Formulations. Labinsights. [Link]

-

Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]

-

Studies of bicalutamide-excipients interaction by combination of molecular docking and molecular dynamics simulation. PubMed. [Link]

-

NMR detection and study of hydrolysis of HNO-derived sulfinamides. PubMed. [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark | MDPI [mdpi.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. rsc.org [rsc.org]

- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular dynamics of a vanadate-dipeptide complex in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polarizable molecular dynamics simulations of aqueous dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacoinformatics in Drug-Excipient Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labinsights.nl [labinsights.nl]

- 16. Studies of bicalutamide-excipients interaction by combination of molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. jpionline.org [jpionline.org]

- 19. Ab initio molecular-dynamics simulation of aqueous proton solvation and transport revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Prebiotic thiol-catalyzed thioamide bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. tandfonline.com [tandfonline.com]

- 25. NMR detection and study of hydrolysis of HNO-derived sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jetir.org [jetir.org]

- 28. pharmtech.com [pharmtech.com]

solubility of Benzyl thioacetimidate hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of Benzyl Thioacetimidate Hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy and developability. Poor solubility can lead to low bioavailability, hindering a promising compound's journey from the laboratory to clinical application. This guide provides a comprehensive overview of the solubility of this compound, a compound of interest for various research applications. We will delve into its physicochemical characteristics, the theoretical underpinnings of its solubility in diverse solvent systems, and a practical, field-proven protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and a reliable methodology for assessing the solubility of this and similar organic hydrochloride salts.

Physicochemical Profile of this compound

Understanding the molecular structure and properties of this compound is fundamental to predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNS | [1] |

| Molecular Weight | 201.72 g/mol | [1] |

| Melting Point | 157-161 °C | |

| Appearance | Yellowish Crystalline Solid | [2] |

| Structure | Benzyl ethanimidothioate;hydrochloride | [1] |

The presence of the hydrochloride salt is a key feature, converting the basic amine group of the parent molecule into a more polar, ionic salt.[3] This transformation is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and bioavailability of drug candidates.[3] The ionic nature of the hydrochloride group, combined with the organic benzyl and thioacetimidate moieties, results in a molecule with both polar and non-polar regions, leading to a complex solubility profile across different solvents.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For this compound, its ionic nature and the presence of polarizable groups will dictate its interactions with various solvents.

Solvent Classification and Interaction Mechanisms

To understand the solubility of this compound, it is crucial to classify solvents based on their polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5] They are generally effective at dissolving ionic compounds like hydrochloride salts because they can solvate both the cation and the anion through strong ion-dipole interactions and hydrogen bonding.[6][7]

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[5] They are effective at solvating cations through their negative dipoles but are less effective at solvating anions.[6] Nonetheless, their high polarity makes them good solvents for many organic salts.

-

Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and minimal dipole moments.[4] They primarily interact through weak van der Waals forces and are generally poor solvents for ionic or highly polar compounds like this compound.

Based on these principles, it is expected that this compound will exhibit higher solubility in polar protic and polar aprotic solvents and poor solubility in nonpolar solvents. Indeed, it has been noted to be soluble in DMF and methanol.[8]

A Practical Guide to Determining Thermodynamic Solubility

While theoretical principles provide a predictive framework, empirical determination of solubility is essential for accurate characterization. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the saturation point.[9]

Experimental Workflow: The Shake-Flask Method

The following protocol outlines a robust procedure for determining the solubility of this compound in a chosen solvent.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[9]

-

Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).[10]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[10] It is advisable to test multiple time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.

3. Phase Separation:

-

After equilibration, it is critical to separate the undissolved solid from the saturated solution.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a fine syringe filter (e.g., 0.45 µm) to remove any remaining particulates.[11][12] This step is vital to avoid artificially high solubility readings.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[11]

-

HPLC Analysis: Analyze the filtered saturated solution and the calibration standards by HPLC with UV detection. The analytical method should be validated for linearity, accuracy, and precision.

-

Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated sample by interpolating its peak area onto the calibration curve.[11][12] This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table of Solubility for this compound

| Solvent | Solvent Type | Experimentally Determined Solubility (mg/mL) at 25°C | Notes |

| Water | Polar Protic | To be determined by user | Important for physiological relevance. |

| Methanol | Polar Protic | Soluble[8] (quantitative value to be determined) | |

| Ethanol | Polar Protic | To be determined by user | Common pharmaceutical solvent.[13] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[8] (quantitative value to be determined) | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To be determined by user | Common solvent for biological assays. |

| Acetone | Polar Aprotic | To be determined by user | Used in purification and formulation.[14] |

| Acetonitrile | Polar Aprotic | To be determined by user | Common HPLC mobile phase component. |

| Dichloromethane (DCM) | Nonpolar | To be determined by user | Used in organic synthesis and extraction.[14] |

| Toluene | Nonpolar | To be determined by user | |

| Hexane | Nonpolar | To be determined by user |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can confidently and accurately characterize its solubility profile. This knowledge is indispensable for advancing research and development efforts, ensuring that experimental conditions are optimized and that the full potential of this compound can be realized in its intended applications.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]

-

Aozun Asia. The Difference Between Polar Protic And Aprotic Solvents In Solubility. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-